molecular formula C13H16N4O3S2 B2365935 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 868972-77-4

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

カタログ番号: B2365935
CAS番号: 868972-77-4
分子量: 340.42
InChIキー: ZMIADMAEIXTBQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-((2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a 1,3,4-thiadiazole derivative characterized by a unique structural framework. Its core consists of a 1,3,4-thiadiazole ring substituted at the 2-position with an isobutyramide group and at the 5-position with a thioether-linked side chain. This side chain includes a furan-2-ylmethylamino moiety, distinguishing it from other analogs by introducing a heteroaromatic furan ring.

特性

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)21-7-10(18)14-6-9-4-3-5-20-9/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIADMAEIXTBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that features a combination of functional groups, including a thiadiazole moiety, furan derivative, and an amide group. These structural components suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is C₁₃H₁₈N₄O₃S₂ with a molecular weight of approximately 358.44 g/mol. The compound's structure includes:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Furan moiety : Enhances aromatic character and biological interactions.
  • Amide group : Contributes to the compound's reactivity and potential therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing thiadiazole structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated efficacy against various pathogens.
  • Anticancer Properties : Studies suggest that such compounds can induce apoptosis and inhibit cancer cell proliferation.

Table 1: Biological Activities of Related Compounds

Compound ClassKey FeaturesBiological Activity
Thiadiazole DerivativesContains thiadiazole ringAntimicrobial
Furan-Based CompoundsIncorporates furan moietyAnticancer
Amide DerivativesIncludes amide structureDiverse pharmacological effects

The mechanisms through which N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exerts its biological effects may involve:

  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been noted to halt cell cycle progression in tumor cells.

Case Studies

Several studies highlight the biological potential of similar thiadiazole derivatives:

  • Cytotoxic Effects on Cancer Cell Lines : A study found that certain thiadiazole derivatives exhibited cytotoxicity against K562 chronic myelogenous leukemia cells with IC₅₀ values around 7.4 µM .
  • Antimicrobial Studies : Research indicates that 1,3,4-thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogs include 1,3,4-thiadiazole derivatives with variations in the thioether-linked side chains and amide substituents. Key examples from the evidence are summarized below:

Compound ID/Name Substituents (Thioether Side Chain) Amide Group Yield (%) Melting Point (°C) Bioactivity (IC₅₀, mmol L⁻¹) Reference
Target Compound Furan-2-ylmethylamino Isobutyramide N/A N/A N/A -
5e 4-Chlorobenzyl Phenoxyacetamide 74 132–134 Not reported
5f Methyl Phenoxyacetamide 79 158–160 Not reported
5h Benzyl Phenoxyacetamide 88 133–135 Not reported
4y p-Tolylamino Acetamide N/A N/A MCF7: 0.084 ± 0.020; A549: 0.034 ± 0.008
BPTES (1) Thiadiazole-ethylthio Phenylacetamide N/A N/A Glutaminase inhibition

Key Observations:

Heteroaromatic vs.

Thioether Linkage : Unlike BPTES, which features a bis-thiadiazole core, the target compound’s single thiadiazole ring with a thioether-linked side chain may reduce rigidity, impacting enzyme-binding affinity .

Physicochemical Properties

  • Melting Points : Analogs with aliphatic thioether chains (e.g., 5f, methyl: 158–160°C) exhibit higher melting points than those with bulky aromatic substituents (e.g., 5h, benzyl: 133–135°C), suggesting that steric hindrance may reduce crystalline packing efficiency .
  • Yields : Benzyl-substituted derivatives (e.g., 5h, 88% yield) are synthesized more efficiently than furan-containing analogs, possibly due to the reactivity of heteroaromatic groups during nucleophilic substitution .

準備方法

Cyclization of Thiosemicarbazides

A validated approach involves cyclizing furan-2-carboxylic acid thiosemicarbazide under basic conditions:

  • Step 1 : React furan-2-carboxylic acid hydrazide (1 eq) with ammonium thiocyanate (1.1 eq) in ethanol/HCl (reflux, 4 h) to yield 1-(2-furoyl)-3-thiosemicarbazide.
  • Step 2 : Treat with aqueous NaOH (10%, 80°C, 2 h) to form 5-mercapto-1,3,4-thiadiazol-2-amine (Intermediate A).

Reaction Conditions :

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 80°C
Yield 55–60%

Thioether Side Chain Introduction

Alkylation of Thiadiazole Thiol

Intermediate A undergoes alkylation with 2-chloro-N-(furan-2-ylmethyl)acetamide:

  • Step 3 : React Intermediate A (1 eq) with 2-chloro-N-(furan-2-ylmethyl)acetamide (1.2 eq) in DMF/K2CO3 (rt, 12 h).

Key Considerations :

  • Chloroacetamide synthesis: Furan-2-ylmethylamine (1 eq) reacts with chloroacetyl chloride (1.1 eq) in CH2Cl2/Et3N (0°C → rt, 2 h).
  • Thioether formation efficiency: >75% yield under inert atmosphere.

Isobutyramide Functionalization

Amidation of Thiadiazole Amine

The final step introduces the isobutyramide group via nucleophilic acyl substitution:

  • Step 4 : Treat Intermediate B (1 eq) with isobutyryl chloride (1.5 eq) in anhydrous THF/pyridine (0°C → reflux, 6 h).

Optimization Data :

Condition Outcome
Solvent THF vs. DMF
Base Pyridine (yield: 68%)
Temperature Reflux improves conversion by 22%

Alternative Synthetic Pathways

One-Pot Thiadiazole Assembly

Recent patents describe tandem cyclization-alkylation using microwaves:

  • Combine furan-2-carboxylic acid hydrazide, CS2, and 2-bromo-N-(furan-2-ylmethyl)acetamide in DMF/KOH.
  • Microwave irradiation (120°C, 30 min) yields the thiadiazole-thioether intermediate directly.

Advantages :

  • Reduced reaction time (4 h → 30 min).
  • Higher overall yield (52% vs. 38% stepwise).

Analytical Characterization

Critical spectroscopic data for intermediates and final product:

Intermediate A (5-Mercapto-1,3,4-thiadiazol-2-amine) :

  • IR (KBr): 3356 cm⁻¹ (N–H), 1642 cm⁻¹ (C=N), 1255 cm⁻¹ (C=S).
  • ¹H NMR (DMSO-d6): δ 6.56–7.65 (m, furyl H), 13.70 (s, SH).

Final Product :

  • HRMS (ESI+): m/z 341.0924 [M+H]⁺ (calc. 341.0921).
  • ¹³C NMR (CDCl3): δ 172.8 (C=O), 152.1 (thiadiazole C-2), 110.3–142.7 (furan C).

Challenges and Optimization Strategies

Thiol Oxidation Mitigation

  • Use degassed solvents and N2 atmosphere during thioether formation.
  • Add antioxidants (e.g., BHT) at 0.1 wt% in DMF-based reactions.

Regioselectivity in Thiadiazole Formation

  • Substituent effects: Electron-withdrawing groups (e.g., furan) direct cyclization to position 5.
  • Kinetic vs. thermodynamic control: Lower temperatures (0–5°C) favor desired regioisomer.

Scalability and Industrial Relevance

Pilot-scale data (10 mol batches):

Parameter Lab Scale Pilot Scale
Overall Yield 38% 29%
Purity (HPLC) 98.5% 97.2%
Key Impurity <0.5% dechloro byproduct 1.8% dimeric side product

Process Recommendations :

  • Replace THF with 2-MeTHF for safer distillations.
  • Implement continuous flow chemistry for exothermic amidation step.

Q & A

Q. Critical conditions :

  • Temperature : 60–80°C for cyclization steps .
  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Which analytical techniques are essential for structural confirmation and purity assessment?

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent integration and electronic environments (e.g., furan protons at δ 6.3–7.2 ppm, thiadiazole carbons at δ 150–160 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

How do electronic and steric effects of substituents influence bioactivity?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Chloro or trifluoromethyl groups on aromatic rings enhance electrophilicity, improving binding to enzymes (e.g., kinase inhibition) .
  • Electron-donating groups (EDGs) : Methoxy or ethoxy groups increase solubility and modulate logP, affecting membrane permeability .
  • Steric hindrance : Bulky substituents (e.g., biphenyl in ) may reduce binding affinity but improve metabolic stability .
  • Thiadiazole-thioether linkage : Enhances hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

What strategies resolve discrepancies in reported biological activities across studies?

Q. Advanced

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., cell line specificity, serum concentration) .
  • Structural analogs : Analyze activity trends in derivatives (e.g., furan vs. naphthalene substitutions in vs. 3) .
  • Purity validation : Reproduce studies using HPLC-validated samples (>98% purity) to exclude impurities as confounding factors .
  • Computational modeling : Molecular docking to identify binding pose variations due to substituent electronic profiles .

What in vitro assays are prioritized for initial bioactivity screening?

Q. Basic

  • Anticancer : MTT assay against HeLa, MCF-7, or A549 cell lines (IC50 < 10 µM considered potent) .
  • Antimicrobial : Broth microdilution (MIC determination) for gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., LOX inhibition in ) .
  • Cytotoxicity : Selectivity assessment using non-cancerous cell lines (e.g., HEK-293) .

How can QSAR models optimize derivative design for enhanced activity?

Q. Advanced

  • Descriptor selection : Use logP, molar refractivity, and Hammett σ constants to correlate substituent effects with bioactivity .
  • Training datasets : Include structurally diverse analogs (e.g., thiadiazole-oxadiazole hybrids in ) .
  • Validation : Leave-one-out cross-validation (LOOCV) to ensure predictive power (R² > 0.7) .
  • Scaffold hopping : Replace furan with bioisosteres (e.g., thiophene in ) to explore new interactions .

What mechanistic insights exist for its interaction with biological targets?

Q. Advanced

  • Kinase inhibition : Competitive binding to ATP pockets via thiadiazole-thioether hydrogen bonds (e.g., EGFR inhibition in ) .
  • DNA intercalation : Planar aromatic moieties (e.g., biphenyl in ) may stabilize DNA adducts, inducing apoptosis .
  • ROS modulation : Thioether groups scavenge reactive oxygen species, contributing to anticancer effects .
  • Metabolic stability : Cytochrome P450 (CYP3A4) susceptibility assessed via liver microsome assays .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Yield optimization : Replace low-yielding steps (e.g., cyclization at 80°C vs. 60°C) with flow chemistry .
  • Solvent selection : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) without compromising purity .
  • Intermediate stability : Lyophilize moisture-sensitive intermediates (e.g., thiol-acetamides) .
  • Regulatory compliance : Ensure ICH guidelines for impurity profiling (<0.1% for genotoxic impurities) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。